molecular formula C13H14O4 B1622315 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one CAS No. 75631-42-4

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

Cat. No. B1622315
CAS RN: 75631-42-4
M. Wt: 234.25 g/mol
InChI Key: RSAMPULHTARIED-UHFFFAOYSA-N
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Description

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 . It is used in the preparation of oxazole derivatives and also imidazole scaffold-based 2-substituted benzofurans for application against human tumor cell lines .


Synthesis Analysis

The synthesis of this compound can be achieved through thermal Claisen rearrangement of 4-(allyloxy)acetophenone . This process can be carried out in boiling N,N-dimethylaniline, in diphenyl ether at 185° or at reflux (76%), without solvent at 200–210° (78%), at 200–230° (96%) or at 260–270° (64%) .


Molecular Structure Analysis

The molecular structure of this compound consists of an acetyl group, an allyl group, and two hydroxyl groups attached to a phenyl ring, which is further attached to an ethan-1-one group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known to be used in the synthesis of oxazole derivatives and imidazole scaffold-based 2-substituted benzofurans .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H14O4 and a molecular weight of 234.25 . Further details such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the synthesis of compounds for use against human tumor cell lines . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

1-(5-acetyl-2,4-dihydroxy-3-prop-2-enylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-5-9-12(16)10(7(2)14)6-11(8(3)15)13(9)17/h4,6,16-17H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAMPULHTARIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1O)CC=C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379421
Record name 1-(5-acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

CAS RN

75631-42-4
Record name 1-(5-acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,6-Diacetylresorcinol (19.4 g; 0.1 mole), sodium hydroxide (8.0 g; 0.2 mole) and allyl bromide (12.1 g; 9 ml; 0.1 mole) in water (160 ml) and 1,2-dichloroethane (150 ml) were stirred at reflux for 3 hours. The mixture was cooled to room temperature, the organic layer was separated and the aqueous layer was extracted with 1,2-dichloroethane (3×50 ml). The combined organic layers were dried (anhydrous sodium sulphate) and evaporated to give 2-allyl-4,6-diacetylresorcinol as a pink oil (9 g; 38%) which rapidly crystallised, m.p. 84°-86° C.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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